molecular formula C14H16N2O3 B043334 N-Acetyl-D,L-homotryptophan CAS No. 205813-00-9

N-Acetyl-D,L-homotryptophan

Cat. No.: B043334
CAS No.: 205813-00-9
M. Wt: 260.29 g/mol
InChI Key: TZVGIHUGMJIKMD-UHFFFAOYSA-N
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Description

N-Acetyl-D,L-homotryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the addition of an acetyl group to the nitrogen atom of the tryptophan molecule. This compound has a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D,L-homotryptophan can be synthesized through several methods. One common approach involves the acetylation of D,L-homotryptophan using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D,L-homotryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetyl-D,L-homotryptophan has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Acetyl-D-tryptophan
  • D,L-Homotryptophan
  • N-Acetyl-L-tryptophan

Comparison: N-Acetyl-D,L-homotryptophan is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific research applications .

Biological Activity

N-Acetyl-D,L-homotryptophan (CAS 205813-00-9) is a synthetic derivative of the amino acid tryptophan, notable for its potential biological activities. This compound has garnered attention in various fields, including immunology and neurobiology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on immune modulation, and neuroprotective properties, supported by relevant data and case studies.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.29 g/mol

This compound exhibits several mechanisms that contribute to its biological activity:

  • T Cell Receptor Modulation : Recent studies have indicated that this compound interacts with the T Cell Receptor (TCR) complex, specifically targeting the Cβ-FG loop. This interaction influences T-cell signaling pathways and cytokine production, suggesting a role in modulating immune responses .
  • Neuroprotective Effects : Research has demonstrated that this compound may offer neuroprotective benefits similar to its isomer N-acetyl-L-tryptophan (L-NAT). While L-NAT has shown efficacy in protecting motor neurons from degeneration linked to conditions like amyotrophic lateral sclerosis (ALS), the specific neuroprotective effects of D,L-homotryptophan require further investigation .

Immune Modulation

This compound has been shown to affect cytokine production significantly. In an experimental setup involving T-cell assays, it was noted that:

  • IL-2 Production : The presence of D,L-homotryptophan significantly reduced IL-2 levels compared to controls (p = 0.0001).
  • TGF-β and IFN-γ Levels : The compound also influenced the production of TGF-β and IFN-γ, indicating its role in immune modulation .
CompoundIL-2 ProductionTGF-β ProductionIFN-γ Production
This compoundDecreasedIncreasedIncreased
ControlBaselineBaselineBaseline

Neuroprotective Properties

While this compound's specific neuroprotective effects are less documented compared to L-NAT, it is hypothesized that similar pathways may be involved:

  • Mitochondrial Protection : Like L-NAT, D,L-homotryptophan may inhibit mitochondrial dysfunction and apoptosis pathways.
  • Inflammation Reduction : The compound might also modulate inflammatory responses in neural tissues.

Case Studies and Research Findings

Properties

IUPAC Name

2-acetamido-4-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVGIHUGMJIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370639
Record name N-Acetyl-D,L-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205813-00-9
Record name N-Acetyl-D,L-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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